![molecular formula C7H5ClN2O3 B14361975 N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine CAS No. 93033-30-8](/img/structure/B14361975.png)
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . . This compound is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-chloro-5-nitrobenzaldehyde with hydroxylamine . The reaction typically involves the following steps:
- Dissolving 2-chloro-5-nitrobenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Adding hydroxylamine hydrochloride to the solution.
- Adjusting the pH of the reaction mixture to a slightly basic condition using a base such as sodium hydroxide.
- Stirring the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzaldehyde oximes.
Aplicaciones Científicas De Investigación
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . The nitro and chloro groups contribute to the compound’s reactivity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: The precursor to N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine.
2-Chloro-5-nitrobenzylamine: A reduction product of the compound.
2-Chloro-5-nitrobenzoic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
93033-30-8 |
|---|---|
Fórmula molecular |
C7H5ClN2O3 |
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-1-2-7(10(12)13)5(3-6)4-9-11/h1-4,11H |
Clave InChI |
UDAXAATUAUDQCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=NO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


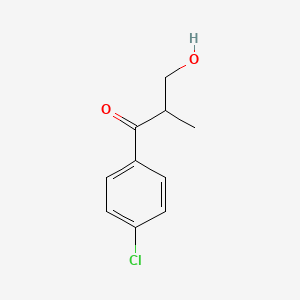
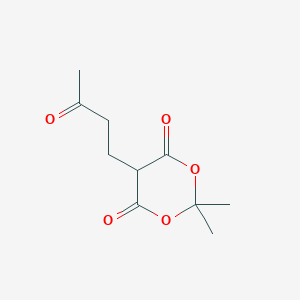

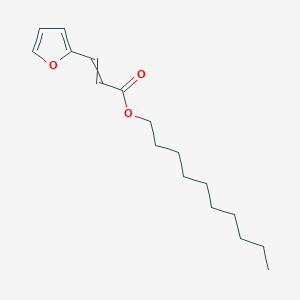
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
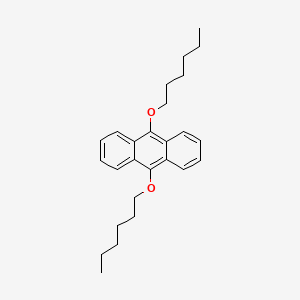
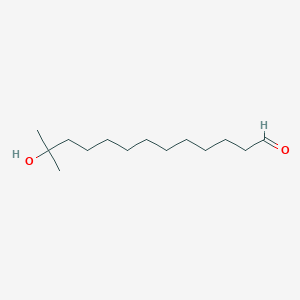
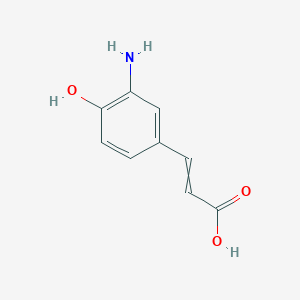

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
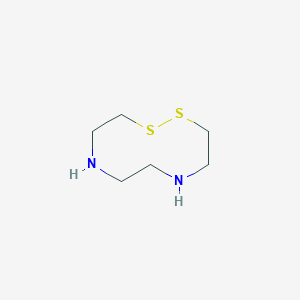
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
